Ethyl 3-(2-furyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2-furyl)-3-oxopropanoate, also known as Ethyl β-(2-furyl)acrylate, Ethyl 2-furanacrylate, 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, and ethyl 3-(2-furyl)acrylate , is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.1739 . It is used as a flavoring agent in the food industry .
Synthesis Analysis
The synthesis of 3-(2-furyl)acrylic acid and its derivatives, including Ethyl 3-(2-furyl)-3-oxopropanoate, starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-furyl)-3-oxopropanoate is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+ .Chemical Reactions Analysis
The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Physical And Chemical Properties Analysis
Ethyl 3-(2-furyl)-3-oxopropanoate is a yellow liquid with a fruity pineapple aroma . It is very slightly soluble in water but soluble in ethanol . It has a density of 1.054 g/mL at 25 °C .Scientific Research Applications
Total Synthesis of Milbemycins
One significant application is in the total synthesis of milbemycins, a group of macrolide antibiotics. The study by Helliwell, Karim, Parmee, and Thomas (2005) demonstrates the use of ethyl 3-(2-furyl)-3-oxopropanoate in synthesizing cyclohexanones as intermediates in the production of milbemycins. This process is crucial for developing compounds with antibiotic properties and potential pharmaceutical applications (Helliwell et al., 2005).
Synthesis of Substituted Ethyl 3-Oxopropanoates
Another research area involves the synthesis of substituted ethyl 3-oxopropanoates. Larionova, Zubarev, Rodinovskaya, and Shestopalov (2013) developed a method for synthesizing ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, indicating the versatility of ethyl 3-oxopropanoates in creating various substituted compounds. Such methodologies are essential in organic chemistry for developing new molecules with potential applications in different fields (Larionova et al., 2013).
Safety And Hazards
Ethyl 3-(2-furyl)-3-oxopropanoate is classified as a flammable liquid, Category 3 . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water . If ingested, rinse mouth with water and seek medical attention .
Future Directions
The sustainable synthesis of 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis represents a promising step towards a transition from an untenable petroeconomy to a sustainable bioeconomy . This process could potentially replace petroleum and bring about much-anticipated changes in the organic chemical industries .
properties
IUPAC Name |
ethyl 3-(furan-2-yl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHYBBXBBXOGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374701 | |
Record name | Ethyl 3-(2-furyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-furyl)-3-oxopropanoate | |
CAS RN |
615-09-8 | |
Record name | Ethyl 3-(2-furyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(fur-2-yl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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